molecular formula C8H11ClN6 B14472274 4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride CAS No. 71680-77-8

4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride

Cat. No.: B14472274
CAS No.: 71680-77-8
M. Wt: 226.67 g/mol
InChI Key: UZTKGPJCGTYPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino groups.

Scientific Research Applications

4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring fused to a different heterocyclic ring.

    Triazolo[1,5-a]triazines: These compounds have a similar triazine core but with different substituents.

Uniqueness

4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability .

Properties

CAS No.

71680-77-8

Molecular Formula

C8H11ClN6

Molecular Weight

226.67 g/mol

IUPAC Name

4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C8H10N6.ClH/c1-2-4-10-8-13-7(9)12-6-3-5-11-14(6)8;/h2-3,5H,1,4H2,(H3,9,10,12,13);1H

InChI Key

UZTKGPJCGTYPLM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC2=CC=NN21)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.